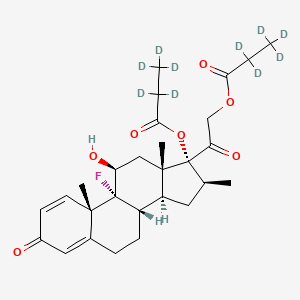
Betamethasone dipropionate-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betamethasone dipropionate-d10 is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a deuterated form of betamethasone dipropionate, where ten hydrogen atoms are replaced by deuterium. This modification enhances the compound’s stability and metabolic profile, making it a valuable tool in pharmacokinetic studies and drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone dipropionate-d10 involves multiple steps, starting from the parent compound, betamethasone. The process typically includes the introduction of deuterium atoms through deuterated reagents or solvents. Key steps include:
Deuteration of Betamethasone: Betamethasone is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Esterification: The deuterated betamethasone is then esterified with propionic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of betamethasone are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Esterification: The purified deuterated betamethasone is esterified with propionic acid under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Betamethasone dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation Products: this compound oxide.
Reduction Products: this compound alcohol.
Substitution Products: Halogenated derivatives of this compound.
科学的研究の応用
Betamethasone dipropionate-d10 has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of betamethasone.
Drug Development: It serves as a reference compound in the development of new glucocorticoid drugs.
Biological Research: The compound is used to investigate the anti-inflammatory and immunosuppressive mechanisms of glucocorticoids.
Medical Applications: this compound is used in the formulation of topical treatments for inflammatory skin conditions.
作用機序
Betamethasone dipropionate-d10 exerts its effects by binding to specific intracellular glucocorticoid receptors. This binding leads to the modulation of gene expression, resulting in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators. The molecular targets include:
Glucocorticoid Receptors: Activation of these receptors leads to the suppression of inflammatory responses.
Phospholipase A2: Inhibition of this enzyme reduces the production of arachidonic acid and subsequent inflammatory mediators.
Cytokines: The compound downregulates the expression of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
類似化合物との比較
Betamethasone Dipropionate: The non-deuterated form with similar pharmacological properties.
Betamethasone Valerate: Another ester of betamethasone with slightly different pharmacokinetics and potency.
Betamethasone Sodium Phosphate: A water-soluble ester used for injectable formulations.
Uniqueness: Betamethasone dipropionate-d10 is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts.
特性
分子式 |
C28H37FO7 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2 |
InChIキー |
CIWBQSYVNNPZIQ-SCNNTSHJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


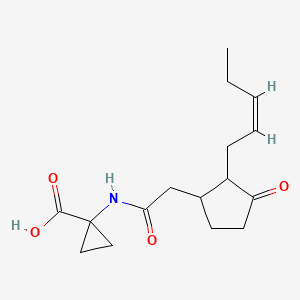
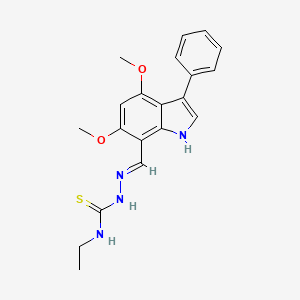
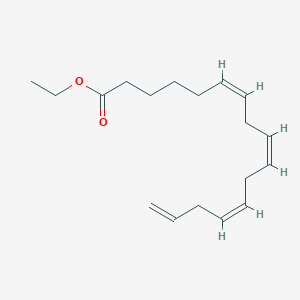
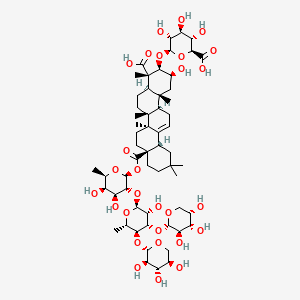
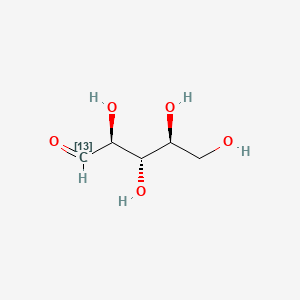
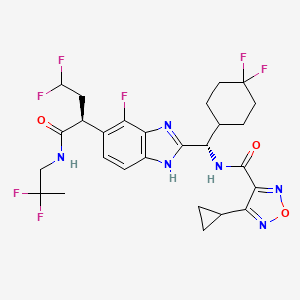
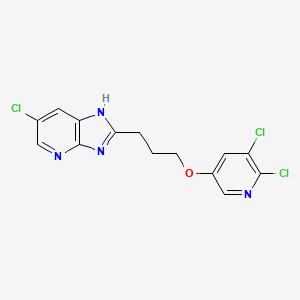
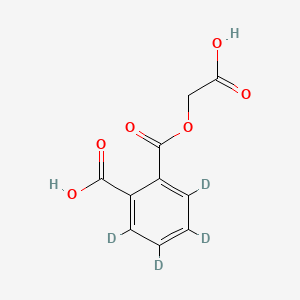
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
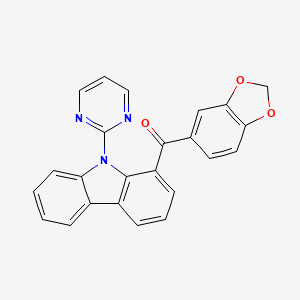
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
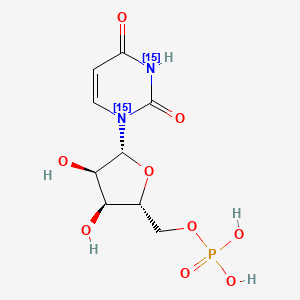
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
